N-allyl-N'-(1-phenylethyl)ethanediamide
Description
N-allyl-N'-(1-phenylethyl)ethanediamide is a synthetic ethanediamide derivative characterized by an allyl group (-CH₂CH=CH₂) attached to one nitrogen atom and a 1-phenylethyl substituent (-CH₂CH(C₆H₅)) on the adjacent nitrogen. This compound belongs to the broader class of diamides, which are known for their versatile applications in medicinal chemistry, particularly as antimicrobial and enzyme-modulating agents.
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-9-14-12(16)13(17)15-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJRRQPDJPBJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives vs. Hypothetical this compound
| Compound Name | Substituents | Inhibition Zone (mm) | Target Microorganisms |
|---|---|---|---|
| 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile | Phenyl, 1-phenylethyl | 14.0–16.0 | Gram-negative, Gram-positive bacteria, Candida spp. |
| 6-Amino-4-(4-fluorophenyl)-2-imino-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile | 4-Fluorophenyl, 1-phenylethyl | 12.0–15.0 | Gram-negative bacteria |
| 5-Acetyl-2-amino-6-oxo-1-phenyl-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridine-3-carbonitrile | Thiophen-2-yl, acetyl | 13.0–14.5 | Candida spp. |
| This compound (hypothetical) | Allyl, 1-phenylethyl | Not experimentally tested | Predicted activity |
Key Observations :
- The 1-phenylethyl group, common in active pyridine derivatives (e.g., 14–16 mm inhibition zones), likely enhances lipophilicity and membrane penetration, a feature shared with this compound .
- Thiophene-containing analogs (e.g., 13.0–14.5 mm inhibition zones) show specificity toward fungi, suggesting that this compound’s lack of heterocyclic substituents might reduce antifungal efficacy relative to antibacterial activity .
Functional Group Impact on Bioactivity
- Allyl vs. Alkyl/Aryl Substituents : Allyl-containing derivatives may exhibit broader-spectrum activity due to electrophilic reactivity, whereas purely alkyl/aryl analogs (e.g., 153289-28-2) are more inert and may require higher concentrations for efficacy .
- 1-Phenylethyl vs. Other Aromatic Groups : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) show enhanced activity against Gram-negative bacteria, suggesting that this compound’s unsubstituted phenyl group may limit potency against resistant strains .
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